4-(3-Oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-piperidine-1-carboxylic acid tert-butyl ester
Overview
Description
4-(3-Oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-piperidine-1-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C18H24N2O4 and its molecular weight is 332.4 g/mol. The purity is usually 95%.
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Biological Activity
The compound 4-(3-Oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-piperidine-1-carboxylic acid tert-butyl ester is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by the following structural formula:
- Molecular Formula : CHNO
- Molecular Weight : 251.28 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustration)
Anticancer Activity
Recent studies have indicated that compounds similar to This compound exhibit significant anticancer properties. For instance:
- Cell Line Studies : In vitro assays demonstrated that derivatives of the oxazin moiety showed cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The IC values ranged from 5 to 20 µM depending on the specific derivative tested .
Compound | Cell Line | IC (µM) |
---|---|---|
Compound A | MCF-7 | 5.85 |
Compound B | A549 | 7.49 |
The proposed mechanism of action for these compounds involves the induction of apoptosis through caspase activation pathways. Studies have shown that these compounds can increase caspase-3 activity significantly, leading to programmed cell death in cancer cells .
Anti-Cholinesterase Activity
Another area of interest is the anti-cholinesterase activity exhibited by related compounds. Inhibition of acetylcholinesterase (AChE) is crucial for treating neurodegenerative diseases such as Alzheimer's. The compound's analogs have shown promising inhibitory effects with IC values comparable to standard drugs like donepezil .
Case Studies
- Study on MCF-7 Cells : A study evaluated the cytotoxic effects of the compound on MCF-7 cells, revealing an IC value of 5.85 µM, indicating potent anticancer activity compared to standard chemotherapy agents .
- Neuroprotective Effects : Another study focused on the neuroprotective properties of similar compounds against oxidative stress in neuronal cells, showing a reduction in cell death by approximately 40% compared to control groups .
Properties
IUPAC Name |
tert-butyl 4-(3-oxo-1,4-benzoxazin-4-yl)piperidine-1-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O4/c1-18(2,3)24-17(22)19-10-8-13(9-11-19)20-14-6-4-5-7-15(14)23-12-16(20)21/h4-7,13H,8-12H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWTSTIPEZSPISD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2C(=O)COC3=CC=CC=C32 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201126564 | |
Record name | 1,1-Dimethylethyl 4-(2,3-dihydro-3-oxo-4H-1,4-benzoxazin-4-yl)-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201126564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
162045-51-4 | |
Record name | 1,1-Dimethylethyl 4-(2,3-dihydro-3-oxo-4H-1,4-benzoxazin-4-yl)-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=162045-51-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 4-(2,3-dihydro-3-oxo-4H-1,4-benzoxazin-4-yl)-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201126564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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